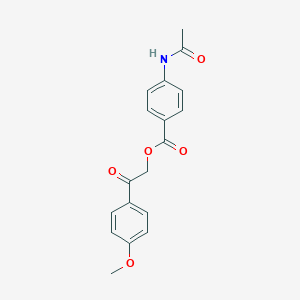
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine, also known as PD-0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. It is a potent and selective inhibitor of MEK1/2, which are kinases that activate ERK1/2. PD-0325901 has been extensively studied in preclinical models and has shown promising results in cancer treatment.
Mécanisme D'action
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine targets the MAPK pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2. The MAPK pathway is a key signaling pathway that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a common feature of many cancers. By inhibiting MEK1/2, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine blocks the downstream signaling of the MAPK pathway, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for MEK1/2, which makes it an ideal tool for studying the MAPK pathway. However, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has some limitations for lab experiments. It has a short half-life in vivo, which limits its efficacy in animal models. It is also not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the cancer cells.
Orientations Futures
For 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine include the development of more potent and selective MEK inhibitors, the identification of biomarkers that can predict response to MEK inhibitors, and the combination of MEK inhibitors with other targeted therapies to improve efficacy and overcome resistance. In addition, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine may have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases, where the MAPK pathway is dysregulated.
Méthodes De Synthèse
The synthesis of 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloromethyl-1,3,5-triazine-2,4-diamine with phenol in the presence of a base. The reaction yields 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine in high purity and yield. The synthesis method has been optimized to produce 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine on a large scale for preclinical and clinical studies.
Applications De Recherche Scientifique
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models, including cell lines and animal models. It has shown promising results in the treatment of various cancers, including melanoma, pancreatic cancer, and lung cancer. 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-13-8(14-10(12)15-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPJTOQFVATLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenoxymethyl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

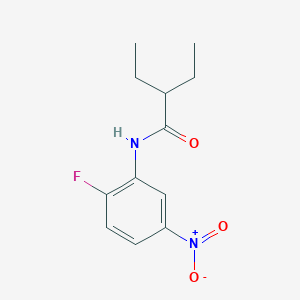
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
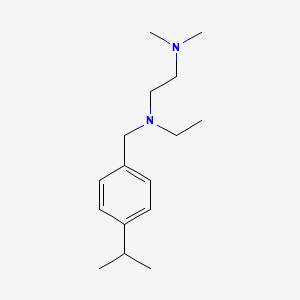

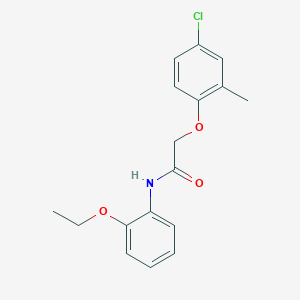
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
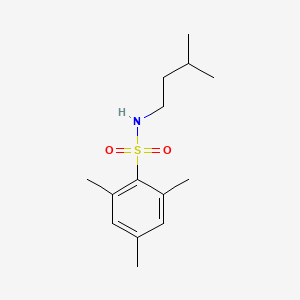


![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)
